7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula . It is categorized as a spiro compound, which features a bicyclic structure where two rings are interconnected through a single atom. This compound has garnered attention for its diverse applications in organic synthesis and medicinal chemistry, particularly due to its unique structural characteristics that facilitate the formation of complex molecules.
This compound is classified under the category of dioxaspiro compounds, which are known for their distinctive spirocyclic frameworks. The specific structure of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one allows it to serve as a versatile building block in organic synthesis, enabling the creation of various complex spiro compounds and potentially exhibiting biological activity .
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol. The process is conducted in the presence of catalysts such as 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate. The reaction conditions include heating the mixture to for 1.5 hours, followed by an increase to for an additional 4 hours. After completion, the product is extracted and purified using solvents like toluene and heptane .
In industrial applications, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors and advanced purification techniques are utilized to enhance yield and purity .
The molecular structure of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one can be represented as follows:
The presence of the methyl group at the seventh position significantly influences its reactivity and interactions with other molecules, distinguishing it from similar compounds .
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one is capable of undergoing various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions applied during the reactions.
The mechanism by which 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one exerts its effects involves interactions with specific molecular targets within biological systems. Its spiro structure enables it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The precise pathways and targets are still under investigation, but ongoing research suggests potential applications in antimicrobial and anticancer activities .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize this compound further .
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one has several scientific uses:
The synthesis of 7-methyl-1,4-dioxaspiro[4.5]decan-8-one exemplifies significant progress in catalytic methodologies for structurally complex ketones. Traditional approaches to spirocyclic ketones relied heavily on stoichiometric reagents and multi-step sequences, often requiring pre-functionalized intermediates. A transformative advancement comes from photoredox/nickel dual catalysis, which enables direct coupling between carboxylic acids and organohalides. This method bypasses unstable intermediates like acid chlorides or organometallic reagents, offering a streamlined pathway to ketones including spirocyclic variants [3].
The catalytic cycle involves several synergistic steps: A photoredox catalyst (typically [Ir(dF(CF3)ppy)₂(dtbbpy)]PF₆) oxidizes triphenylphosphine to generate a phosphoranyl radical. This radical undergoes β-scission with a carboxylate anion to produce a nucleophilic acyl radical. Concurrently, nickel catalysis activates the aryl halide coupling partner. The acyl radical then engages in oxidative addition with the aryl-nickel intermediate, followed by reductive elimination to form the critical C–C bond of the ketone product. This methodology achieves impressive yields (62–83%) for structurally diverse ketones, though aliphatic carboxylic acids remain challenging substrates due to competing decarboxylation pathways [3].
Table 1: Catalytic Performance for Spirocyclic Ketone Synthesis
Catalytic System | Substrate Compatibility | Yield Range | Key Limitations |
---|---|---|---|
Photoredox/Ni (e.g., Ir/Ni/L1) | Aromatic acids, Aryl bromides | 62-83% | Low yield with aliphatic acids |
Friedel-Crafts Acylation | Activated arenes | 40-65% | Regioselectivity issues, strong acids |
Acid Chloride + Organometallic | Broad | 70-90% | Multiple steps, sensitive intermediates |
Comparative studies reveal this metallaphotoredox approach offers superior functional group tolerance compared to classical Friedel-Crafts acylation or Weinreb ketone synthesis. Sensitive functional groups including terminal alkenes, bromides, alkynes, and acetals remain intact under the optimized reaction conditions (2 mol% Ir photocatalyst, 3 mol% NiBr₂·dme, 5 mol% 4,4′-di-tert-butyl-2,2′-bipyridine (L1)), demonstrating its synthetic versatility for complex spiroketal ketones [3].
Achieving precise methyl group installation at the C7 position of the 1,4-dioxaspiro[4.5]decan-8-one scaffold presents unique regiochemical challenges. The carbonyl group at C8 and the spirocyclic ketal system create distinct electronic environments across the cyclohexanone ring. Methylation typically occurs preferentially at the kinetically favored position adjacent to the ketone (C7), driven by the relative acidity of the α-protons and steric accessibility [1] [7].
The regioselectivity is governed primarily by enolization kinetics. The α-proton at C7 is more acidic than those at C6 or C9 due to reduced steric hindrance and favorable orbital overlap with the carbonyl. This allows deprotonation to occur selectively at C7 using strong, non-nucleophilic bases (e.g., LDA, KHMDS) in aprotic solvents (THF, DME) at low temperatures (-78°C to 0°C). Subsequent quenching with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) delivers the 7-methyl derivative with high regiocontrol (>15:1 selectivity). The steric bulk of the spirocyclic ketal at C9 further disfavors enolization and methylation at C6 [1] [7] [8].
Table 2: Regioselectivity in Methylation of 1,4-Dioxaspiro[4.5]decan-8-one
Methylation Position | Base/Solvent System | Temperature | Selectivity (7-Me : Others) | Key Influencing Factor |
---|---|---|---|---|
C7 (Target) | LDA/THF | -78°C | >15:1 | Kinetic enolate formation |
C7 | NaHMDS/DME | -40°C | 12:1 | Moderate steric control |
C6/C7 mixture | KOtBu/THF | 0°C | 3:1 | Thermodynamic enolate dominance |
C6/C7 mixture | NaOH/H₂O (Phase Transfer) | 25°C | 1.5:1 | Poor control, aqueous conditions |
Optimized protocols demonstrate that bulky lithium amides (e.g., LDA) in anhydrous THF at -78°C provide optimal regiocontrol. Deviations, such as using stronger nucleophiles like Grignard reagents or higher temperatures, often lead to O-alkylation products or bis-alkylation at both C6 and C7, reducing the yield of the desired monomethylated product. The 7-methyl configuration is confirmed spectroscopically, with characteristic upfield shifts observed for the C7 methyl group (~δ 1.10-1.15 ppm in ¹H NMR) and distinct carbonyl stretching frequencies (~1715 cm⁻¹) in IR spectroscopy [1] [7] [8].
The formation of the 1,4-dioxaspiro[4.5]decan-8-one core via cyclocondensation of 4-methyl-1,4-cyclohexanedione mono-ethylene ketal (or equivalent precursors) is highly sensitive to solvent polarity and reaction temperature. Optimized conditions utilize polar aprotic solvents such as N,N-dimethylformamide (DMF) or mixtures like DMF-acetonitrile (CH₃CN), which facilitate both the solubility of ionic intermediates and efficient energy transfer in photoredox systems. These solvents exhibit high dielectric constants (DMF: ε ≈ 36.7; CH₃CN: ε ≈ 35.9), promoting charge separation crucial for radical generation and nickel catalytic cycles [3].
Temperature exerts a profound influence on reaction rate and byproduct formation. Elevated temperatures (>80°C) accelerate the cyclocondensation but risk ketal deprotection or aldol side reactions. Conversely, temperatures below 40°C significantly reduce the reaction rate, prolonging reaction times unnecessarily. The optimal temperature window of 60-70°C balances efficiency with selectivity, achieving complete conversion within 12-24 hours while minimizing decomposition pathways. Microwave irradiation has emerged as an effective alternative, reducing reaction times to 1-2 hours by enabling rapid and uniform heating [3].
Table 3: Solvent and Temperature Optimization for Cyclocondensation
Solvent System | Dielectric Constant (ε) | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproduct Identified |
---|---|---|---|---|---|
DMF/CH₃CN (3:1 v/v) | ~36.5 | 65 | 12 | 82 | C-O Coupling product (16%) |
DMF | 36.7 | 65 | 18 | 75 | Decarboxylation products |
DMSO | 46.7 | 65 | 10 | 68 | Over-reduced species |
THF | 7.6 | 65 | 48 | 42 | Unreacted starting material |
DMF/CH₃CN (3:1 v/v) | ~36.5 | 40 | 36 | 70 | - |
DMF/CH₃CN (3:1 v/v) | ~36.5 | 80 | 8 | 65 | Dehydrated product |
The DMF-CH₃CN mixed solvent system proves particularly effective. DMF solubilizes inorganic bases and nickel complexes, while CH₃CN moderates viscosity and facilitates photon penetration in photoredox setups. This combination also suppresses competing C–O coupling, a major side reaction observed in pure DMF or DMSO. Lowering the reaction temperature below 60°C drastically reduces the reaction rate, while exceeding 80°C promotes dehydration and decarboxylation, corroborated by GC-MS analysis of side products [3].
The adoption of ionic liquids (ILs) as catalysts or reaction media represents a significant innovation in spirocyclic ketone synthesis, offering advantages over traditional catalysts like mineral acids (H₂SO₄, HCl) or Lewis acids (AlCl₃, BF₃·OEt₂). Specifically, basic ionic liquids (e.g., 1-octyl-3-methylimidazolium acetate [Omim][OAc]) and imidazolium-based ILs exhibit superior performance in ketalization and cyclocondensation steps leading to 7-methyl-1,4-dioxaspiro[4.5]decan-8-one [5] [6].
Key advantages of IL catalysts include:
Table 4: Catalyst Performance Comparison in Spiroketal Formation
Catalyst Type | Representative Example | Reaction Yield (%) | Reaction Temperature (°C) | Recyclability (Cycles) | Key Drawback |
---|---|---|---|---|---|
Basic Ionic Liquid | [Omim][OAc] | 89 | 80 | 5 | Moisture sensitivity |
Acidic Ionic Liquid | [BMIM][Cl]-AlCl₃ | 78 | 25 | 3 | Hydrolysis to HF (if [PF₆]⁻ present) |
Traditional Base | K₂CO₃ | 75 | 80 | 0 (Homogeneous) | Requires stoichiometric loading |
Traditional Acid | p-Toluenesulfonic acid (PTSA) | 70 | 25 | 0 (Homogeneous) | Corrosive, side reactions |
Lewis Acid | AlCl₃ | 65 | 0 | 0 | Moisture sensitive, stoichiometric |
Industrial applications like PetroChina's Ionikylation process demonstrate the scalability of IL catalysis, leveraging their non-volatility and thermal stability (decomposition >250°C for many ILs) for continuous operations. However, challenges persist regarding IL purity requirements—halide impurities above 100 ppm can significantly reduce reaction yields by poisoning nickel catalysts or forming inactive species. Furthermore, the synthesis and purification of task-specific ILs entail higher initial costs than traditional catalysts, though this is offset by recyclability in optimized systems [5] [6].
Compared to mineral acids, ILs reduce corrosion risks and enable milder reaction conditions (25–80°C vs. >100°C for H₂SO₄-mediated ketalizations). Relative to Lewis acids like AlCl₃, ILs eliminate aqueous workups and minimize hydrolytic waste. The bifunctional nature of many ILs—acting as both solvent and catalyst—further streamlines the synthesis of complex spiroketals like 7-methyl-1,4-dioxaspiro[4.5]decan-8-one [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7